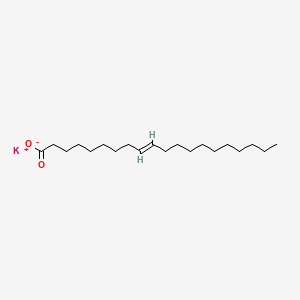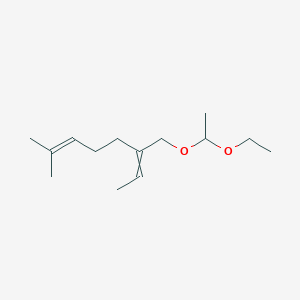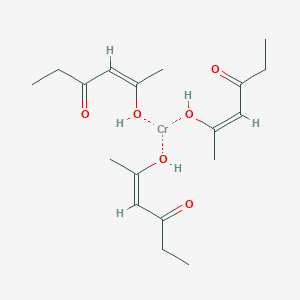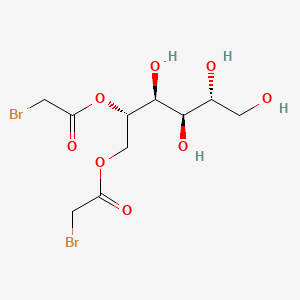
D-Glucitol 1,2-bis(bromoacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol 1,2-bis(bromoacetate): is a chemical compound with the molecular formula C10H16Br2O8 and a molecular weight of 424.04 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Glucitol 1,2-bis(bromoacetate) can be synthesized through the esterification of D-glucitol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for D-Glucitol 1,2-bis(bromoacetate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucitol 1,2-bis(bromoacetate) undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetate groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new ester derivatives.
Common Reagents and Conditions:
Major Products:
Nucleophilic substitution: The major products are the corresponding ester derivatives, depending on the nucleophile used.
Hydrolysis: The major products are D-glucitol and bromoacetic acid.
Applications De Recherche Scientifique
D-Glucitol 1,2-bis(bromoacetate) has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various ester derivatives, which can be used in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Bioconjugation: The bromoacetate groups can be used to modify biomolecules, such as proteins and peptides, for various biochemical studies.
Material Science: It can be used in the synthesis of functionalized polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of D-Glucitol 1,2-bis(bromoacetate) primarily involves its reactivity towards nucleophiles. The bromoacetate groups are electrophilic and can react with nucleophilic sites on biomolecules or other compounds. This reactivity can be exploited for bioconjugation, where the compound is used to attach functional groups to biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparaison Avec Des Composés Similaires
D-Glucitol 1-bromoacetate: This compound has only one bromoacetate group and may exhibit different reactivity and applications compared to D-Glucitol 1,2-bis(bromoacetate).
D-Glucitol 1,6-bis(bromoacetate): This compound has bromoacetate groups at different positions on the glucitol molecule, which may affect its chemical properties and reactivity.
Uniqueness: D-Glucitol 1,2-bis(bromoacetate) is unique due to the presence of two bromoacetate groups at the 1 and 2 positions of the glucitol molecule. This specific arrangement allows for unique reactivity patterns and applications, particularly in bioconjugation and organic synthesis .
Propriétés
Numéro CAS |
94199-90-3 |
|---|---|
Formule moléculaire |
C10H16Br2O8 |
Poids moléculaire |
424.04 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R)-2-(2-bromoacetyl)oxy-3,4,5,6-tetrahydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C10H16Br2O8/c11-1-7(15)19-4-6(20-8(16)2-12)10(18)9(17)5(14)3-13/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9-,10-/m1/s1 |
Clé InChI |
RFRGHFUMYKGXTJ-MLTZYSBQSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)O)O)O)O |
SMILES canonique |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


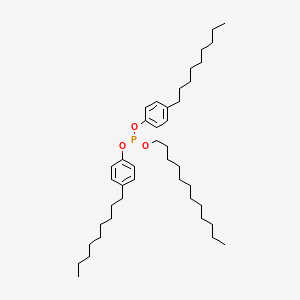
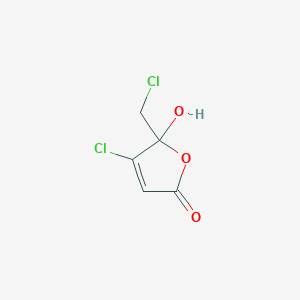
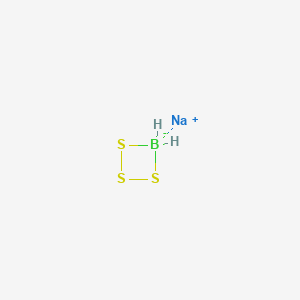
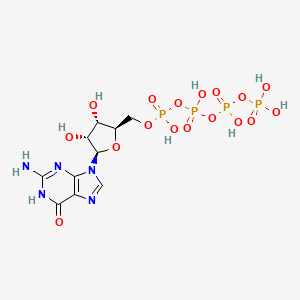
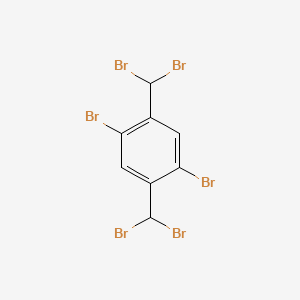

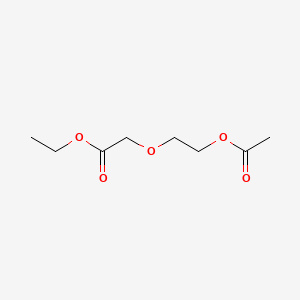
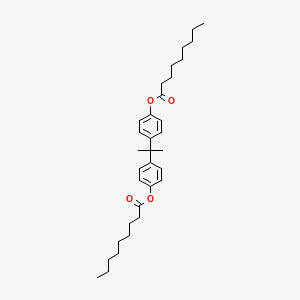
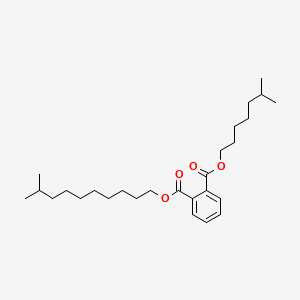
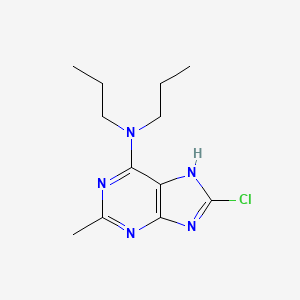
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
